![molecular formula C25H37FN4 B13437016 1-[1-(cyclooctylmethyl)piperidin-4-yl]-5-fluoro-2-[(3R)-pyrrolidin-3-yl]benzimidazole](/img/structure/B13437016.png)
1-[1-(cyclooctylmethyl)piperidin-4-yl]-5-fluoro-2-[(3R)-pyrrolidin-3-yl]benzimidazole
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Overview
Description
Preparation Methods
The synthesis of 1-[1-(cyclooctylmethyl)piperidin-4-yl]-5-fluoro-2-[(3R)-pyrrolidin-3-yl]benzimidazole involves several stepsThe reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-[1-(cyclooctylmethyl)piperidin-4-yl]-5-fluoro-2-[(3R)-pyrrolidin-3-yl]benzimidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine or nitric acid.
Scientific Research Applications
This compound has shown promise in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The compound exerts its effects primarily through its interaction with the nociceptin/orphanin FQ receptor (NOP). This receptor is involved in the regulation of various physiological processes, including pain, stress, and anxiety. By binding to the NOP receptor, 1-[1-(cyclooctylmethyl)piperidin-4-yl]-5-fluoro-2-[(3R)-pyrrolidin-3-yl]benzimidazole modulates the receptor’s activity, leading to its anxiolytic effects .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
1-[1-(1-Methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole: Known for its potent anxiolytic effects.
1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one: A selective small molecule opioid receptor-like (ORL1) antagonist.
The uniqueness of 1-[1-(cyclooctylmethyl)piperidin-4-yl]-5-fluoro-2-[(3R)-pyrrolidin-3-yl]benzimidazole lies in its specific substitution pattern, which imparts distinct pharmacological properties compared to other benzimidazole derivatives .
Biological Activity
The compound 1-[1-(cyclooctylmethyl)piperidin-4-yl]-5-fluoro-2-[(3R)-pyrrolidin-3-yl]benzimidazole is a novel synthetic derivative of benzimidazole, a class known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula
- C : 24
- H : 36
- F : 1
- N : 4
Molecular Weight
- Approximately 434.03 g/mol
Structural Features
The compound features a benzimidazole core, which is substituted with a fluorine atom and a piperidine moiety. The cyclooctylmethyl group enhances lipophilicity, potentially improving membrane permeability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives. This specific compound has shown significant activity against various cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast) | 0.9 | |
NCI/ADR (Drug-resistant Breast) | 1.5 | |
HCT-116 (Colon) | 1.0 |
The incorporation of fluorine has been linked to enhanced metabolic stability and potency, with some derivatives exhibiting up to three times the potency of standard chemotherapeutics like paclitaxel against breast cancer cells .
The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Studies have shown an increase in active caspase-3 levels and degradation of procaspase proteins, indicating that it may trigger intrinsic apoptotic pathways .
Antibacterial and Antiviral Activity
Benzimidazole derivatives are also noted for their antibacterial and antiviral properties. The compound has demonstrated activity against several bacterial strains and viruses, although specific IC50 values for these activities require further investigation.
Activity Type | Target Organism/Pathogen | IC50/EC50 (µM) | Reference |
---|---|---|---|
Antibacterial | Staphylococcus aureus | TBD | |
Antiviral | Respiratory Syncytial Virus | TBD |
Study on Fluorinated Benzimidazoles
In a comprehensive study conducted by MDPI, fluorinated benzimidazoles were evaluated for their biological activity against various cancer cell lines. The results indicated that the introduction of fluorine significantly improved both the potency and selectivity of these compounds against tumor cells .
Pharmacokinetics
Pharmacokinetic studies have suggested that compounds similar to this compound exhibit favorable absorption characteristics due to their lipophilic nature. The half-life in liver microsomes was reported to increase significantly due to fluorine substitution .
Properties
Molecular Formula |
C25H37FN4 |
---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
1-[1-(cyclooctylmethyl)piperidin-4-yl]-5-fluoro-2-[(3R)-pyrrolidin-3-yl]benzimidazole |
InChI |
InChI=1S/C25H37FN4/c26-21-8-9-24-23(16-21)28-25(20-10-13-27-17-20)30(24)22-11-14-29(15-12-22)18-19-6-4-2-1-3-5-7-19/h8-9,16,19-20,22,27H,1-7,10-15,17-18H2/t20-/m1/s1 |
InChI Key |
UTSJKSDPSCCJFP-HXUWFJFHSA-N |
Isomeric SMILES |
C1CCCC(CCC1)CN2CCC(CC2)N3C4=C(C=C(C=C4)F)N=C3[C@@H]5CCNC5 |
Canonical SMILES |
C1CCCC(CCC1)CN2CCC(CC2)N3C4=C(C=C(C=C4)F)N=C3C5CCNC5 |
Origin of Product |
United States |
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